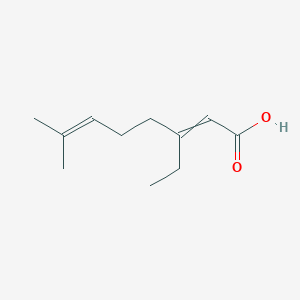
3-Ethyl-7-methylocta-2,6-dienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-7-methylocta-2,6-dienoic acid is an organic compound with the molecular formula C11H18O2 It is characterized by the presence of a carboxylic acid group and a conjugated diene system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-7-methylocta-2,6-dienoic acid typically involves the use of starting materials such as ethyl acetoacetate and isoprene. The reaction proceeds through a series of steps including aldol condensation, dehydration, and subsequent oxidation to yield the desired product. The reaction conditions often involve the use of strong bases like sodium hydroxide and oxidizing agents such as potassium permanganate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods may also incorporate advanced techniques such as flow chemistry and automated synthesis to improve efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The carboxylic acid group can participate in substitution reactions, forming esters, amides, or other derivatives. Reagents like alcohols, amines, and acid chlorides are commonly used in these reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst (e.g., palladium on carbon).
Substitution: Alcohols, amines, acid chlorides, and appropriate catalysts or activating agents.
Major Products Formed:
Oxidation: Oxidized derivatives such as aldehydes, ketones, or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Esters, amides, or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-7-methylocta-2,6-dienoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies related to metabolic pathways and enzyme interactions.
Industry: It is utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Wirkmechanismus
The mechanism of action of 3-Ethyl-7-methylocta-2,6-dienoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity. The conjugated diene system may participate in electron transfer reactions, affecting redox processes within cells. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Geranic acid: Similar in structure but with different substituents.
Nerolic acid: An isomer of geranic acid with a different double bond configuration.
Octanoic acid: A saturated fatty acid with a similar carbon chain length but lacking the conjugated diene system.
Uniqueness: 3-Ethyl-7-methylocta-2,6-dienoic acid is unique due to its specific combination of an ethyl group, a methyl group, and a conjugated diene system. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
54068-89-2 |
|---|---|
Molekularformel |
C11H18O2 |
Molekulargewicht |
182.26 g/mol |
IUPAC-Name |
3-ethyl-7-methylocta-2,6-dienoic acid |
InChI |
InChI=1S/C11H18O2/c1-4-10(8-11(12)13)7-5-6-9(2)3/h6,8H,4-5,7H2,1-3H3,(H,12,13) |
InChI-Schlüssel |
NEGKNRDLMLHGQN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=CC(=O)O)CCC=C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-[(7R,8S)-1,4-Dioxaspiro[4.4]nonane-7,8-diyl]diacetaldehyde](/img/structure/B14627375.png)
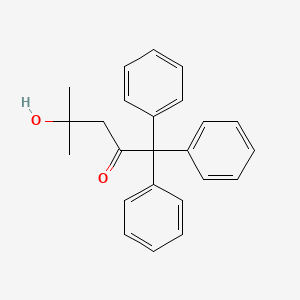
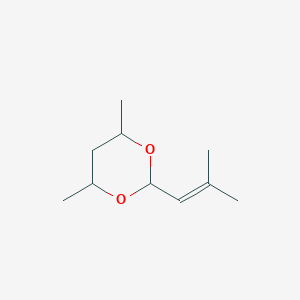
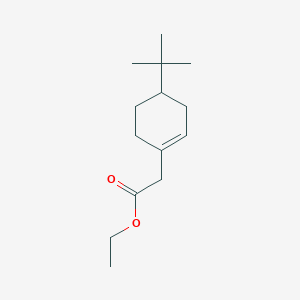
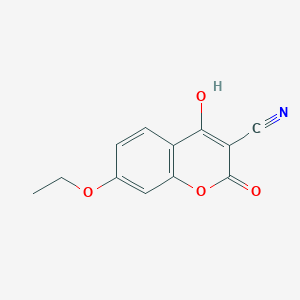
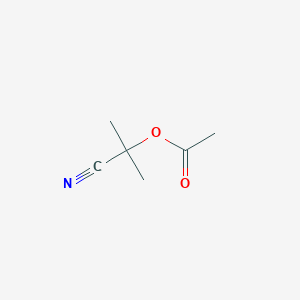
![2,4-Dichloro-6-[(dimethylamino)methyl]phenol](/img/structure/B14627417.png)


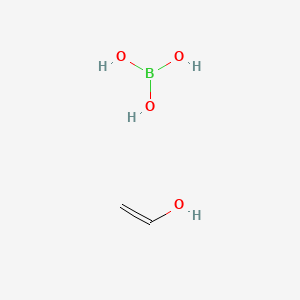

![3-[(Morpholin-4-yl)methyl]oxolan-2-one](/img/structure/B14627466.png)


